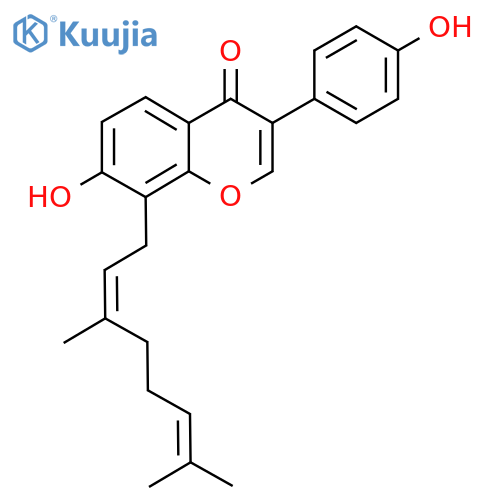Cas no 1072940-16-9 (8-Geranyl daidzein)

8-Geranyl daidzein structure
商品名:8-Geranyl daidzein
8-Geranyl daidzein 化学的及び物理的性質
名前と識別子
-
- 8-Geranyl daidzein
- D85093
- 1072940-16-9
- 8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
-
- インチ: 1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7-
- InChIKey: WTAXKMYOFXPLSV-IDUWFGFVSA-N
- ほほえんだ: O1C=C(C2C=CC(=CC=2)O)C(C2=CC=C(C(=C12)C/C=C(/C)\CC/C=C(\C)/C)O)=O
計算された属性
- せいみつぶんしりょう: 390.18310931g/mol
- どういたいしつりょう: 390.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 66.8Ų
8-Geranyl daidzein 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G17900-5mg |
8-Geranyl daidzein |
1072940-16-9 | ,HPLC≥98% | 5mg |
¥5622.0 | 2023-09-07 |
8-Geranyl daidzein 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1072940-16-9 (8-Geranyl daidzein) 関連製品
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1072940-16-9)8-Geranyl daidzein

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ